molecular formula C15H19N3O3 B2692246 1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE CAS No. 1421504-29-1

1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B2692246
CAS No.: 1421504-29-1
M. Wt: 289.335
InChI Key: UFDVYUVKQZEXSG-UHFFFAOYSA-N
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Description

1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an oxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the oxan group via nucleophilic substitution.
  • Coupling of the pyridine ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ACETYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-AMINOPIPERIDIN-1-YL)ETHANONE
  • 1-(5-AMINO-1,3-DIHYDROISOINDOL-2-YL)ETHANONE

Uniqueness

1-(OXAN-4-YL)-5-OXO-N-(PYRIDIN-3-YL)PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(oxan-4-yl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14-8-11(10-18(14)13-3-6-21-7-4-13)15(20)17-12-2-1-5-16-9-12/h1-2,5,9,11,13H,3-4,6-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDVYUVKQZEXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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